molecular formula C14H19ClN2 B13734019 3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride CAS No. 19137-92-9

3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride

Cat. No.: B13734019
CAS No.: 19137-92-9
M. Wt: 250.77 g/mol
InChI Key: QZFKJZKPGLLKMJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting product undergoes several steps to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may yield indoline derivatives.

Mechanism of Action

The mechanism of action of 3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, leading to the modulation of various biological processes. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

19137-92-9

Molecular Formula

C14H19ClN2

Molecular Weight

250.77 g/mol

IUPAC Name

3-(1,3-dimethylpyrrolidin-1-ium-2-yl)-1H-indole;chloride

InChI

InChI=1S/C14H18N2.ClH/c1-10-7-8-16(2)14(10)12-9-15-13-6-4-3-5-11(12)13;/h3-6,9-10,14-15H,7-8H2,1-2H3;1H

InChI Key

QZFKJZKPGLLKMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC[NH+](C1C2=CNC3=CC=CC=C32)C.[Cl-]

Origin of Product

United States

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